15-A2t-Isoprostane

Description

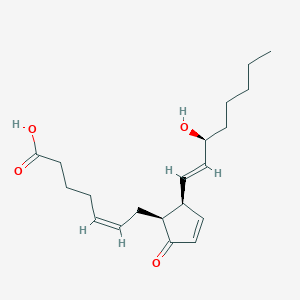

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-UKUWKSPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348063 | |

| Record name | 8-Isoprostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474391-66-7 | |

| Record name | 8-Isoprostaglandin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474391667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isoprostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

15-A2t-Isoprostane: A Comprehensive Technical Guide to a Key Biomarker of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oxidative stress research, the identification and quantification of reliable biomarkers are paramount. Among the most robust indicators of lipid peroxidation—a critical process in the pathophysiology of numerous diseases—are the isoprostanes. This in-depth technical guide focuses on a specific and significant member of this family: 15-A2t-Isoprostane. This document provides a comprehensive overview of its formation, its role as a potent biomarker, and detailed methodologies for its analysis, tailored for professionals in research and drug development.

The Genesis of this compound: A Non-Enzymatic Pathway

Unlike prostaglandins, which are synthesized through enzymatic processes, isoprostanes are formed via a non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1][2][3] this compound belongs to the A2/J2-isoprostane series, which are dehydration products of D2/E2-isoprostanes.[4][5][6] This formation pathway is a direct consequence of oxidative stress, making its products, including this compound, highly specific markers of this damaging cellular process.

This compound as a Gold Standard Biomarker

The F2-isoprostanes are widely regarded as the "gold standard" for assessing oxidative stress in vivo due to their stability and specificity.[7][8] Elevated levels of isoprostanes have been documented in a multitude of diseases characterized by oxidative damage, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.[1][9][10][11] this compound, as a reactive cyclopentenone, is of particular interest due to its potential to form adducts with cellular macromolecules, thereby contributing to cellular dysfunction.[4][12][13]

Quantitative Data on F2-Isoprostane Levels

While specific quantitative data for this compound are not as abundant in the literature as for the more commonly measured F2-isoprostanes, the following tables summarize the reported levels of F2-isoprostanes in various biological matrices, providing a crucial reference for researchers. It's important to note that concentrations can vary significantly based on the analytical method employed, with immunoassays often yielding higher values than mass spectrometry-based methods.[9][14]

Table 1: F2-Isoprostane Levels in Healthy Human Subjects

| Biological Matrix | Analyte | Concentration Range | Analytical Method |

| Plasma | 15-F2t-Isoprostane | 5 - 50 pg/mL | GC-MS/LC-MS/MS |

| Urine | 15-F2t-Isoprostane | 500 - 3000 pg/mg creatinine | GC-MS/LC-MS/MS |

| Urine | 8-iso-PGF2α | 0 - 0.86 ng/mg creatinine | Not Specified |

Data compiled from multiple sources.[15][16]

Table 2: Elevated F2-Isoprostane Levels in Disease States

| Disease | Biological Matrix | Fold Increase (approx.) | Reference |

| Secondary Progressive Multiple Sclerosis | Urine | >6-fold | [17] |

| Creutzfeldt-Jakob Disease | Cerebrospinal Fluid | ~2.5-fold | [17] |

| Nonmelanoma Skin Cancer | Plasma | Significantly higher than controls | [10] |

Experimental Protocols for the Analysis of this compound

Accurate and reliable quantification of this compound is critical for its use as a biomarker. The following sections provide detailed methodologies for the key analytical techniques.

Sample Collection and Handling

Proper sample collection and storage are crucial to prevent the ex vivo formation of isoprostanes.

-

Plasma: Blood should be collected in EDTA-containing tubes and immediately placed on ice. Centrifuge as soon as possible to separate the plasma. The plasma should be transferred to a clean tube and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.[18]

-

Urine: A 24-hour or spot urine collection can be used. Samples should be collected in a sterile container, placed on ice, and frozen at -80°C as soon as possible.[18]

-

Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[18]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for the quantification of isoprostanes.[3][14][19]

-

Internal Standard Addition: Add a known amount of a deuterated internal standard (e.g., [²H₄]-15-F2t-IsoP) to the sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water (pH 3).

-

Acidify the sample to pH 3 with HCl and apply it to the cartridge.

-

Wash the cartridge with water followed by a non-polar solvent like hexane (B92381) to remove interfering substances.

-

Elute the isoprostanes with a more polar solvent, such as ethyl acetate.

-

-

Thin-Layer Chromatography (TLC) Purification (Optional but Recommended): Further purify the eluate using TLC to separate the F2-isoprostanes from other lipid peroxidation products.

-

Derivatization: Convert the isoprostanes to volatile esters (e.g., pentafluorobenzyl esters) and silyl (B83357) ethers to improve their chromatographic properties.

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column.

-

Use a suitable temperature program to separate the different isoprostane isomers.

-

Detect the analytes using a mass spectrometer operating in negative ion chemical ionization (NICI) mode for high sensitivity.[19]

-

Monitor the characteristic ions for the endogenous isoprostane and the deuterated internal standard.

-

-

Quantification: Calculate the concentration of the endogenous isoprostane based on the ratio of its peak area to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high throughput and specificity for isoprostane analysis.[5][20][21][22]

-

Internal Standard Addition: Add a deuterated internal standard to the sample.

-

Sample Preparation:

-

For plasma or tissue homogenates, perform a protein precipitation step (e.g., with acetonitrile (B52724) or methanol).

-

For urine, a simple dilution may be sufficient.

-

-

Solid-Phase Extraction (SPE):

-

Use a polymeric SPE cartridge (e.g., Oasis HLB) for robust extraction.

-

Condition the cartridge with methanol and water.

-

Load the sample and wash with water.

-

Elute the isoprostanes with methanol or acetonitrile.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) hydroxide.

-

Detect the analytes using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Use multiple reaction monitoring (MRM) to enhance specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Quantification: Determine the concentration based on the peak area ratio of the analyte to the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput method suitable for screening large numbers of samples, though it may be less specific than mass spectrometry-based methods.[4][15][23][24]

-

Sample Preparation: Depending on the kit and sample type, a hydrolysis step (e.g., with NaOH) may be required to measure total (free and esterified) isoprostanes. Urine samples may require acidification and dilution.[4]

-

Assay Procedure (Competitive ELISA):

-

Add samples and standards to the wells of a microplate pre-coated with an anti-isoprostane antibody.

-

Add an isoprostane-horseradish peroxidase (HRP) conjugate to each well. The sample/standard isoprostane and the HRP-conjugated isoprostane will compete for binding to the antibody.

-

Incubate the plate.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution for the HRP enzyme, which will result in a color change.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of isoprostane in the sample.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of isoprostane in the samples by interpolating their absorbance values on the standard curve.

-

Signaling Pathways Involving Isoprostanes

Beyond their role as biomarkers, some isoprostanes exhibit potent biological activities, often through interactions with specific receptors. For instance, certain F2-isoprostanes are agonists of the thromboxane (B8750289) A2 receptor (TP receptor), a G-protein coupled receptor.[2][6][7][8][25][26] Activation of this receptor can lead to a cascade of downstream signaling events, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent physiological responses such as vasoconstriction and platelet aggregation.[1][2] Furthermore, cyclopentenone isoprostanes like this compound have been shown to inhibit the NF-κB inflammatory signaling pathway.[13][26]

Conclusion

This compound and the broader family of isoprostanes represent an invaluable tool for researchers and clinicians in the study of oxidative stress. Their specific formation pathway, stability, and association with a wide range of pathologies underscore their importance as biomarkers. The detailed methodologies provided in this guide offer a practical framework for the accurate and reliable measurement of these critical molecules. A thorough understanding of their analytical chemistry and biological activities is essential for advancing our knowledge of oxidative stress-related diseases and for the development of novel therapeutic interventions.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An improved GC/MS-based procedure for the quantitation of the isoprostane 15-F2t-IsoP in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. [LC-MS/MS as a method for the determination of isoprostanes: a brief review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 9. Quantification of 15-F2t-isoprostane in human plasma and urine: results from enzyme-linked immunoassay and liquid chromatography/tandem mass spectrometry cannot be compared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High 15-F2t-Isoprostane Levels in Patients with a Previous History of Nonmelanoma Skin Cancer: The Effects of Supplementary Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Biochemistry of the Isoprostane Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isoprostane EIA Kit | Isoprostane ELISA [oxfordbiomed.com]

- 16. F2-Isoprostane - Blood Health - Lab Results explained | HealthMatters.io [healthmatters.io]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Isoprostane Sample Collection Procedures | Eicosanoid Core Laboratory [vumc.org]

- 19. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LC-MS/MS Analysis of Lipid Oxidation Products in Blood and Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. mybiosource.com [mybiosource.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 26. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of cyclopentenone isoprostanes

An In-Depth Technical Guide to the Discovery and History of Cyclopentenone Isoprostanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipidomics and oxidative stress biology, the discovery of isoprostanes marked a pivotal moment, providing researchers with reliable biomarkers for lipid peroxidation and unveiling a new class of biologically active molecules. Among these, the cyclopentenone isoprostanes (Cy-IsoPs) have emerged as particularly significant due to their high reactivity and potent effects on cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, formation, and biological significance of cyclopentenone isoprostanes, with a focus on quantitative data and detailed experimental methodologies relevant to professionals in research and drug development.

Discovery and Historical Perspective

The story of cyclopentenone isoprostanes begins with the initial discovery of the broader isoprostane family. In 1990, L. Jackson Roberts and Jason D. Morrow at Vanderbilt University reported the existence of prostaglandin-like compounds formed in vivo through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1][2] This was a landmark finding, as prostaglandin (B15479496) synthesis was previously thought to be exclusively dependent on cyclooxygenase (COX) enzymes.

The first class of these molecules to be identified were the F₂-isoprostanes (F₂-IsoPs), named for their F-type prostane (B1239271) rings analogous to PGF₂α.[1] Their chemical stability and presence in all biological fluids and tissues made them the "gold standard" for assessing endogenous oxidative stress.[1]

Further research into the isoprostane pathway revealed that other classes of isoprostanes were also formed. Unstable endoperoxide intermediates, similar to PGH₂, could rearrange to form D-ring and E-ring isoprostanes (D₂/E₂-IsoPs).[2][3] It was subsequently discovered that these D₂/E₂-IsoPs readily dehydrate in vivo to yield A₂- and J₂-isoprostanes.[1][2] These molecules, characterized by a reactive α,β-unsaturated carbonyl group within a cyclopentenone ring, were termed cyclopentenone isoprostanes (A₂/J₂-IsoPs).[1][4] Their discovery introduced a new class of highly reactive electrophiles generated during oxidative injury, with profound implications for cell biology and pathology.[3]

Formation of Cyclopentenone Isoprostanes

Cyclopentenone isoprostanes are not primary products of lipid peroxidation but are formed sequentially from unstable precursors. The process is initiated by the attack of a free radical on arachidonic acid, which is typically esterified within membrane phospholipids.

The mechanism proceeds as follows:

-

Initiation : A free radical abstracts a hydrogen atom from a bis-allylic carbon on arachidonic acid, forming a lipid radical.

-

Propagation : Molecular oxygen adds to the lipid radical, forming a peroxyl radical. This radical then undergoes 5-exo cyclization to form a bicyclic endoperoxide intermediate, analogous to PGG₂.

-

Rearrangement : The unstable endoperoxide can be reduced to form stable F₂-IsoPs or rearrange to form the less stable D₂- and E₂-isoprostanes.[5]

-

Dehydration : The D₂/E₂-IsoPs are prone to spontaneous dehydration, which results in the formation of the α,β-unsaturated carbonyl moiety that defines the A₂- and J₂-cyclopentenone ring structures.[1][5]

This non-enzymatic pathway generates a complex mixture of isomers, with the specific products depending on the initial site of radical attack on the arachidonic acid backbone.

Biological Activity and Signaling Pathways

The high electrophilicity of the cyclopentenone ring makes Cy-IsoPs potent modulators of cellular function. They readily form covalent Michael adducts with soft nucleophiles, primarily the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH).[1][2] This reactivity underlies their diverse biological effects, which are particularly prominent in neurodegeneration and inflammation.

Neurodegeneration

One of the most studied Cy-IsoPs, 15-A₂t-IsoP, is a potent inducer of neuronal apoptosis.[6] At submicromolar concentrations, it can trigger a cascade of events leading to programmed cell death. The mechanism involves:

-

Glutathione (GSH) Depletion : 15-A₂t-IsoP rapidly forms adducts with GSH, depleting this critical cellular antioxidant.

-

Increased ROS Production : The loss of GSH buffering capacity leads to an increase in reactive oxygen species (ROS), creating a feed-forward cycle of oxidative stress.

-

Activation of Pro-Apoptotic Kinases : The redox-sensitive signaling proteins, including 12-lipoxygenase (12-LOX) and extracellular signal-regulated kinase (ERK), are activated.

-

Caspase Activation : This cascade culminates in the activation of effector caspases, such as caspase-3, which execute the apoptotic program.

Furthermore, 15-A₂t-IsoP can potentiate neuronal death caused by other insults, such as oxidative glutamate (B1630785) toxicity, at biologically relevant concentrations.[6]

Inflammation

Cy-IsoPs also act as potent modulators of the inflammatory response, often serving as negative feedback regulators. In macrophages, they inhibit lipopolysaccharide (LPS)-induced inflammation by targeting the NF-κB signaling pathway.[7]

-

Inhibition of IκBα Degradation : Cy-IsoPs prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Blockade of NF-κB Translocation : By stabilizing IκBα, they block the translocation of NF-κB to the nucleus.

-

Suppression of Pro-inflammatory Genes : This prevents the transcription of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators like nitric oxide and prostaglandins.[7]

Interestingly, while both 15-A₂-IsoPs and 15-J₂-IsoPs are anti-inflammatory, 15-J₂-IsoPs are also potent activators of the nuclear receptor PPARγ, though their anti-inflammatory effects appear to be PPARγ-independent.[7]

Quantitative Data

The quantification of Cy-IsoPs in biological matrices provides critical insights into their role in pathophysiology. Novel mass spectrometric methods have enabled their precise measurement.[8]

Table 1: Concentrations of Cyclopentenone Isoprostanes in Tissues

| Tissue | Species | Condition | Concentration (ng/g wet tissue) | Fold Change vs. Control | Reference |

| Brain | Rat | Basal | 14.7 ± 8.6 | - | [6] |

| Brain | Rat | Oxidative Stress (AAPH) | 179.0 ± 84.2 | ↑ 12-fold | [6] |

| Brain (Cortex) | Human | Normal | 33.5 ± 3.5 | - | [6] |

| Liver | Rat | Basal | 5.1 ± 2.3 | - | [3] |

| Liver | Rat | Oxidative Stress (CCl₄) | ~122 | ↑ 24-fold | [3] |

| Liver | EPA-fed Rat | Basal | 19 ± 2 | - | [9] |

| Liver | EPA-fed Rat | Oxidative Stress | 102 ± 15 | ↑ ~5-fold | [9] |

Note: For comparison, F₂-IsoP levels in normal human cortex are approximately 4.9 ± 0.3 ng/g, making Cy-IsoPs nearly 7-fold more abundant.[6][10]

Table 2: Bioactivity of Cyclopentenone Isoprostanes

| Biological Effect | System | Compound(s) | Potency | Reference |

| Neuronal Apoptosis | Primary Cortical Neurons | 15-A₂t-IsoP | LD₅₀ = 950 nM | [6] |

| Potentiation of Glutamate Toxicity | Primary Cortical Neurons | 15-A₂t-IsoP | Effective at 100 nM | [2] |

| Inhibition of Nitrite Production | RAW 264.7 Macrophages | 15-A₂/J₂-IsoPs | IC₅₀ ≈ 360 nM | [7] |

| Inhibition of Prostaglandin Production | RAW 264.7 Macrophages | 15-A₂/J₂-IsoPs | IC₅₀ ≈ 210 nM | [7] |

Experimental Protocols

The accurate quantification of Cy-IsoPs is challenging due to their reactivity and low endogenous concentrations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice, offering high sensitivity and specificity.

General Workflow for Isoprostane Analysis from Tissue

The following protocol outlines the key steps for the analysis of total (free and esterified) isoprostanes from tissue samples using GC-MS.

Detailed Methodologies

1. Lipid Extraction and Hydrolysis:

-

Homogenize fresh or frozen tissue samples (50-250 mg) in ice-cold Folch solution (chloroform:methanol, 2:1 v/v) containing an antioxidant like butylated hydroxytoluene (BHT, 0.005%) to prevent ex vivo oxidation.[11]

-

Add a known amount of a deuterated internal standard (e.g., [²H₄]-15-F₂t-IsoP) for accurate quantification.[11]

-

Perform a liquid-liquid extraction to separate the lipid phase.

-

Evaporate the organic solvent and resuspend the lipid extract in methanol.

-

Add aqueous potassium hydroxide (B78521) (KOH, ~15%) and incubate at 37°C for 30-60 minutes to hydrolyze the ester linkages, releasing the isoprostanes from the phospholipid backbone.[11]

-

Acidify the sample to pH 3 with HCl.[11]

2. Sample Purification (Solid-Phase Extraction):

-

Apply the acidified sample to a C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with water and/or low-concentration organic solvent (e.g., hexane) to remove polar impurities.

-

Elute the isoprostanes with a more nonpolar solvent, such as ethyl acetate (B1210297) or a mixture of ethyl acetate and methanol.[12] For further purification, a silica (B1680970) Sep-Pak cartridge can be used in series.[13]

3. Derivatization for GC-MS Analysis:

-

Pentafluorobenzyl (PFB) Ester Formation : The carboxylic acid group of the isoprostane is derivatized to a PFB ester. This is achieved by reacting the dried eluate with pentafluorobenzyl bromide (PFBB) in the presence of a base like N,N-diisopropylethylamine (DIPE).[12][13] This step is crucial for enabling sensitive detection by negative ion chemical ionization (NICI) mass spectrometry.

-

Trimethylsilyl (TMS) Ether Formation : The hydroxyl groups are converted to TMS ethers by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13] This increases the volatility of the compound for gas chromatography.

4. GC-MS Quantification:

-

Analyze the derivatized sample on a GC-MS system equipped with a capillary column (e.g., DB1701).[12]

-

Use negative ion chemical ionization (NICI) as the ionization source.

-

Perform selected ion monitoring (SIM) for the carboxylate anion fragments. The ion monitored for endogenous F₂-IsoPs is typically m/z 569 (M-181, loss of the PFB group), while the corresponding ion for the [²H₄]-internal standard is m/z 573.[11][13]

-

Quantify the amount of endogenous isoprostane by comparing its peak area or height to that of the internal standard.

Conclusion and Future Directions

The discovery of cyclopentenone isoprostanes has fundamentally altered our understanding of oxidative stress, revealing a class of highly reactive lipid mediators that actively participate in the pathophysiology of neurodegenerative and inflammatory diseases. Their quantification serves as a robust measure of oxidative injury, while their potent biological activities identify them as promising targets for drug development. Future research will likely focus on developing specific inhibitors to block the detrimental effects of Cy-IsoPs in disease, identifying the full spectrum of their protein targets through advanced proteomic approaches, and exploring the therapeutic potential of modulating the pathways they control. For professionals in drug development, the Cy-IsoP pathway represents a rich and complex area for the discovery of novel therapeutics aimed at mitigating the damage caused by oxidative stress.

References

- 1. Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Biochemistry of the Isoprostane Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Products of the isoprostane pathway: unique bioactive compounds and markers of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cyclopentenone (A2/J2) isoprostanes--unique, highly reactive products of arachidonate peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopentenone isoprostanes are novel bioactive products of lipid oxidation which enhance neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophilic Cyclopentenone Isoprostanes in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of Highly Reactive Cyclopentenone Isoprostane Compounds (A3/J3-Isoprostanes) in Vivo from Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain Regional Quantification of F-Ring and D-/E-Ring Isoprostanes and Neuroprostanes in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

15-A2t-Isoprostane Signaling Pathways in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-A2t-Isoprostane is a member of the cyclopentenone isoprostane family, produced via non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. As a marker of oxidative stress, its biological activities are of significant interest. This document provides a comprehensive overview of the known signaling pathways of this compound, focusing on its interaction with cellular receptors and the subsequent downstream effects, particularly on inflammatory pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for investigating these pathways are provided. Visual diagrams of the signaling cascades and experimental workflows are included to facilitate understanding.

Introduction

Isoprostanes are a diverse group of prostaglandin-like compounds that are considered the "gold standard" for assessing oxidative stress in vivo. Unlike prostaglandins, which are synthesized through enzymatic reactions catalyzed by cyclooxygenases, isoprostanes are formed primarily through the non-enzymatic peroxidation of polyunsaturated fatty acids, such as arachidonic acid.[1] Among the various classes of isoprostanes, the A2/J2-isoprostanes, also known as cyclopentenone isoprostanes, are highly reactive electrophiles due to their α,β-unsaturated cyclopentenone ring structure.[1] this compound (also referred to as 8-iso Prostaglandin A2) is a prominent member of this class and has been shown to possess potent biological activities.[2][3] This guide will delve into the cellular signaling mechanisms of this compound, with a focus on its role in modulating inflammatory responses.

This compound Signaling Pathways

Current evidence suggests that the biological effects of many isoprostanes, including those structurally related to this compound, are mediated primarily through the Thromboxane (B8750289) A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[4][5] Upon ligand binding, the TP receptor can couple to various G-proteins, including Gq, G11, and Gi, to initiate downstream signaling cascades.[2]

Thromboxane A2 Receptor (TP Receptor) Activation

While a direct binding affinity (Kd) for this compound to the TP receptor has not been definitively established in the literature, the functional effects of other isoprostanes are blocked by TP receptor antagonists, strongly implicating this receptor in their signaling.[6] Activation of the TP receptor by its ligands typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, TP receptor activation can stimulate the RhoA signaling pathway.[7]

Inhibition of the NF-κB Pathway

A key biological effect of cyclopentenone isoprostanes, including this compound, is the potent suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This anti-inflammatory action is of significant interest to drug development professionals. The primary mechanism of this inhibition is through the direct interaction with and inhibition of the IκB kinase (IKK) complex.[2]

Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Cyclopentenone isoprostanes, due to their electrophilic nature, can form covalent adducts with cysteine residues on the IKKβ subunit of the IKK complex. This modification inhibits the kinase activity of the complex, thereby preventing the phosphorylation and degradation of IκBα.[2] As a result, NF-κB remains inactive in the cytoplasm.

Quantitative Data

While specific binding affinities and EC50 values for this compound are not widely reported, data from studies on cyclopentenone isoprostanes and other related isoprostanes provide valuable insights into their potency and effects.

| Parameter | Compound(s) | Value | Cell Type/System | Reference |

| IC50 (Nitrite Production) | Cyclopentenone Isoprostanes | ~360 nM | RAW 264.7 Macrophages | [8] |

| IC50 (Prostaglandin Production) | Cyclopentenone Isoprostanes | ~210 nM | RAW 264.7 Macrophages | [8] |

| Effect on Cytokine Production (IL-6) | 15-F2t-Isoprostane (500 nM) | Decrease | RAW 264.7 Macrophages | [9][10] |

| Effect on Cytokine Production (IL-10) | 15-F2t-Isoprostane (500 nM) | Increase | RAW 264.7 Macrophages | [9][10] |

| Effect on Angiogenesis | This compound (10 µM) | Inhibition of VEGF-induced migration and tube formation | Human coronary artery endothelial cells | [11] |

| Effect on Neurodegeneration | This compound (10, 30 µM) | Enhanced glutamate-induced cytotoxicity | HT22 hippocampal cells | [11] |

Experimental Protocols

Investigating the signaling pathways of this compound requires a combination of cellular and molecular biology techniques. Below are detailed protocols for key experiments.

Western Blot for Phosphorylated NF-κB p65 and IκBα

This protocol allows for the detection of key phosphorylation events in the NF-κB pathway, indicating its activation state.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages, HEK293 cells)

-

This compound

-

LPS (or other NF-κB activator)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., LPS at 100 ng/mL) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL reagent.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein and a loading control (e.g., β-actin).

NF-κB Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

-

Cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Cell Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator for 6-8 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

RhoA Activation Assay (G-LISA)

This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

Cell line of interest

-

This compound

-

RhoA G-LISA Activation Assay Kit (contains Rho-GTP-binding protein coated plate, lysis buffer, antibodies, etc.)

-

Microplate reader capable of measuring luminescence or absorbance

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Lysis: Lyse the cells with the provided lysis buffer and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

G-LISA Assay:

-

Add equal amounts of protein from each sample to the wells of the Rho-GTP-binding protein coated plate.

-

Incubate to allow active RhoA to bind.

-

Wash the wells to remove unbound protein.

-

Add a primary antibody specific for RhoA.

-

Add a secondary antibody conjugated to HRP.

-

Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

-

-

Data Analysis: Compare the signal from treated samples to that of control samples to determine the fold change in RhoA activation.

Conclusion

This compound is a bioactive lipid mediator that plays a significant role in cellular signaling, particularly in the context of inflammation. Its primary mode of action appears to be through the Thromboxane A2 receptor, leading to the modulation of downstream pathways, most notably the inhibition of the pro-inflammatory NF-κB cascade. This inhibitory effect is mediated by the direct interaction of its cyclopentenone ring with the IKK complex. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this compound signaling pathways in various disease models. Further research is warranted to fully elucidate the specific receptor interactions and downstream effectors of this compound to harness its full therapeutic potential.

References

- 1. Downregulation of Thromboxane A2 Receptor Occurs Mainly via Nuclear Factor-KappaB Signaling Pathway in Rat Renal Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional down-regulation of thromboxane A(2) receptor expression via activation of MAPK ERK1/2, p38/NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-F2t-Isoprostane Favors an Anti-Inflammatory Phenotype in RAW 264.7 Macrophages during Endotoxin Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. This compound | Prostaglandin Receptor | 474391-66-7 | Invivochem [invivochem.com]

An In-depth Technical Guide to 8-iso Prostaglandin A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-iso Prostaglandin A2 (8-iso PGA2) is a bioactive isoprostane, a class of prostaglandin-like compounds formed via the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. As a product of lipid peroxidation, 8-iso PGA2 is increasingly recognized as a significant mediator in various physiological and pathological processes, including oxidative stress, inflammation, nociception, and angiogenesis. This technical guide provides a comprehensive overview of the core chemical and biological characteristics of 8-iso PGA2, with a focus on its signaling pathways, biological activities, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Isoprostanes are a family of compounds isomeric to prostaglandins (B1171923) that are produced independently of the cyclooxygenase (COX) enzymes. 8-iso Prostaglandin A2 is a member of the A-ring isoprostane family and is characterized by a cyclopentenone ring structure. Its formation is a reliable indicator of lipid peroxidation and oxidative stress in vivo.[1] The biological activities of 8-iso PGA2 are diverse and mediated through its interaction with specific cellular targets, leading to the modulation of various signaling cascades.

Chemical Properties

8-iso Prostaglandin A2 is a C20 fatty acid derivative with the following chemical properties:

| Property | Value |

| Chemical Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.5 g/mol |

| CAS Number | 474391-66-7 |

| Formal Name | (8β)-15S-hydroxy-9-oxo-prosta-5Z,10,13E-trien-1-oic acid |

| Synonyms | 8-epi PGA2, 15-A2t-IsoP |

Biosynthesis

The formation of 8-iso PGA2 is initiated by the attack of a free radical on arachidonic acid, which is typically esterified in membrane phospholipids. This leads to a cascade of reactions, including the formation of a bicyclic endoperoxide intermediate, which is then rearranged to form the cyclopentenone ring structure characteristic of A-ring isoprostanes.

Figure 1. Simplified workflow for the non-enzymatic synthesis of 8-iso Prostaglandin A2.

Biological Activities and Signaling Pathways

8-iso PGA2 exerts a range of biological effects by interacting with distinct cellular receptors and signaling molecules. The primary signaling pathways identified are mediated by the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and the Thromboxane A2 (TP) receptor.

TRPA1-Mediated Signaling

8-iso PGA2 is an agonist of the TRPA1 ion channel, a non-selective cation channel primarily expressed in sensory neurons.[2] Activation of TRPA1 by 8-iso PGA2 leads to an influx of calcium ions (Ca²⁺), which in turn triggers downstream signaling events.

Figure 2. Signaling pathway of 8-iso PGA2 through the TRPA1 channel.

Quantitative Data on TRPA1 Activation:

| Parameter | Value | Cell Type | Reference |

| Concentration for Ca²⁺ influx | 100 µM | HEK293 cells expressing human TRPA1 | [2] |

| Concentration for Ca²⁺ influx | 100 µM | Isolated mouse trigeminal neurons | [2] |

Experimental Protocol: Calcium Influx Assay

A detailed protocol for measuring 8-iso PGA2-induced calcium influx via TRPA1 is as follows:

-

Cell Culture: HEK293 cells stably expressing human TRPA1 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Cells are seeded onto black-walled, clear-bottom 96-well plates and grown to confluence.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Baseline Fluorescence Measurement: The baseline fluorescence intensity is measured using a fluorescence microplate reader.

-

Compound Addition: 8-iso Prostaglandin A2 (at a final concentration of 100 µM) is added to the wells.

-

Post-treatment Fluorescence Measurement: Fluorescence intensity is measured kinetically for a defined period to monitor the change in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is calculated relative to the baseline and can be expressed as a percentage increase or as a ratio of fluorescence values.

TP Receptor-Mediated Signaling

8-iso PGA2 also interacts with the Thromboxane A2 (TP) receptor, a G-protein coupled receptor. The signaling downstream of the TP receptor is complex and can lead to both stimulatory and inhibitory effects depending on the G-protein subtype it couples with (Gq, Gs, or Gi).

Figure 3. Gq-mediated signaling pathway of 8-iso PGA2 through the TP receptor.

Quantitative Data on TP Receptor-Mediated Effects:

| Biological Effect | Concentration of 8-iso PGA2 | Cell Type | Reversible by | Reference |

| Inhibition of VEGF-induced migration | 10 µM | Human coronary artery endothelial cells | SQ 29,548 (TP receptor antagonist) | [3] |

| Inhibition of VEGF-induced tube formation | 10 µM | Human coronary artery endothelial cells | SQ 29,548 (TP receptor antagonist) | [3] |

Experimental Protocol: Endothelial Cell Migration Assay (Transwell Assay)

A detailed protocol to assess the effect of 8-iso PGA2 on VEGF-induced endothelial cell migration is as follows:

-

Cell Culture: Human coronary artery endothelial cells (HCAECs) are cultured in endothelial growth medium.

-

Transwell Setup: Transwell inserts with an 8.0 µm pore size polycarbonate membrane are placed in a 24-well plate.

-

Chemoattractant: The lower chamber is filled with endothelial basal medium containing VEGF as the chemoattractant.

-

Cell Seeding: HCAECs, pre-treated with 10 µM 8-iso PGA2 or vehicle control, are seeded into the upper chamber of the Transwell inserts in serum-free medium.

-

Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell migration.

-

Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol (B129727) and stained with a solution such as crystal violet.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope. The results are expressed as the average number of migrated cells per field.

Effects on Glutathione (B108866) Levels and Cytotoxicity

8-iso PGA2 has been shown to potentiate glutamate-induced cytotoxicity in neuronal cells, an effect associated with a decrease in intracellular glutathione (GSH) levels.[3]

Quantitative Data on Cytotoxicity and Glutathione Depletion:

| Effect | Concentration of 8-iso PGA2 | Cell Type | Reference |

| Potentiation of glutamate-induced cytotoxicity | 1 µM | HT22 hippocampal cells | [3] |

| Decrease in glutathione (GSH) levels | 30 µM | HT22 hippocampal cells | [3] |

Experimental Protocol: Glutamate Cytotoxicity Assay

A detailed protocol to measure the potentiation of glutamate-induced cytotoxicity by 8-iso PGA2 is as follows:

-

Cell Culture: HT22 mouse hippocampal cells are cultured in DMEM with 10% FBS.

-

Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with 1 µM 8-iso PGA2 for a specified duration, followed by the addition of a sub-lethal concentration of glutamate.

-

Incubation: The cells are incubated for 24 hours.

-

Viability Assessment: Cell viability is assessed using a standard MTT or LDH assay.

-

MTT Assay: MTT reagent is added to the wells, and after incubation, the formazan (B1609692) crystals are dissolved in a solvent. The absorbance is read at 570 nm.

-

LDH Assay: The amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a colorimetric assay.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Experimental Protocol: Glutathione Measurement

A detailed protocol for measuring the effect of 8-iso PGA2 on intracellular glutathione levels is as follows:

-

Cell Culture and Treatment: HT22 cells are cultured and treated with 30 µM 8-iso PGA2 as described above.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed to release intracellular contents.

-

GSH Quantification: The total glutathione (GSH and GSSG) and oxidized glutathione (GSSG) levels in the cell lysates are measured using a commercially available glutathione assay kit. These kits are typically based on the enzymatic recycling method involving glutathione reductase and DTNB (Ellman's reagent), where the rate of color development is proportional to the glutathione concentration.

-

Data Normalization: Glutathione levels are normalized to the total protein content of the cell lysate, determined by a protein assay such as the Bradford or BCA assay.

Conclusion

8-iso Prostaglandin A2 is a multifaceted lipid mediator that plays a crucial role in cellular responses to oxidative stress. Its ability to activate TRPA1 and TP receptors implicates it in a wide array of physiological and pathological conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting 8-iso PGA2 and its signaling pathways. Future research should focus on elucidating the complete downstream signaling networks and the in vivo relevance of 8-iso PGA2 in various disease models.

References

- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative contributions of TRPA1 and TRPV1 channels in the activation of vagal bronchopulmonary C-fibres by the endogenous autacoid 4-oxononenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

The Physiological Role of 15-A2t-Isoprostane In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-A2t-Isoprostane (also known as 8-iso-Prostaglandin A2) is a member of the A2/J2-isoprostane class of prostaglandin-like compounds. Unlike prostaglandins (B1171923), which are products of enzymatic cyclooxygenase (COX) activity, isoprostanes are primarily generated in vivo via the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. The formation of this compound is a hallmark of oxidative stress, and its presence in biological fluids and tissues serves as a valuable biomarker for assessing oxidative damage. Beyond its role as a biomarker, this compound is a highly reactive electrophile due to its α,β-unsaturated cyclopentenone ring structure. This reactivity allows it to form Michael adducts with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating various signaling pathways and eliciting a range of biological effects. This technical guide provides an in-depth overview of the physiological role of this compound, with a focus on its formation, signaling mechanisms, and quantifiable biological activities. Detailed experimental protocols for its measurement and the assessment of its effects are also provided to facilitate further research in this area.

Formation of this compound

This compound is not a primary product of lipid peroxidation. Its formation is a multi-step process that begins with the free radical-mediated oxidation of arachidonic acid, which is often esterified in phospholipids (B1166683) within cellular membranes.

The process can be summarized as follows:

-

Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a bis-allylic carbon on arachidonic acid, forming an arachidonyl radical.

-

Propagation: Molecular oxygen reacts with the arachidonyl radical to form a peroxyl radical.

-

Endocyclization: The peroxyl radical undergoes 5-exo-trig cyclization to form a bicyclic endoperoxide radical.

-

Reduction and Rearrangement: This radical can be further reduced and rearranged to form a variety of prostaglandin-like structures, including the unstable E2/D2-isoprostanes.

-

Dehydration: this compound is subsequently formed in vivo through the dehydration of these E2/D2-isoprostane precursors.[1]

This formation pathway highlights that the presence of this compound is a direct consequence of oxidative stress and lipid peroxidation.[1]

Signaling Pathways and Molecular Mechanisms

The key to the biological activity of this compound lies in its electrophilic nature. The α,β-unsaturated ketone in its cyclopentenone ring readily reacts with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins. This covalent modification, known as Michael adduction, can alter the structure and function of target proteins, thereby modulating their activity.

Inhibition of the NF-κB Signaling Pathway

One of the most well-characterized effects of cyclopentenone isoprostanes, including this compound, is the potent inhibition of the pro-inflammatory NF-κB signaling pathway.[2][3] This inhibition is thought to be a key mechanism behind the anti-inflammatory properties of these molecules.

The proposed mechanism involves the direct adduction of this compound to critical cysteine residues on the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1] This covalent modification inhibits the kinase activity of IKKβ, preventing the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[1][3]

Inhibition of the NF-κB pathway by this compound.

Activation of the Nrf2-Antioxidant Response Pathway

This compound can also activate the Nrf2-antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.[4] The transcription factor Nrf2 is normally kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation.

As an electrophile, this compound can form covalent adducts with specific sensor cysteine residues on Keap1.[5] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[5] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a wide array of antioxidant and cytoprotective genes, leading to their transcription.

Activation of the Nrf2 pathway by this compound.

Quantitative Biological Activities

The following tables summarize the quantitative data available for the biological effects of this compound and related cyclopentenone isoprostanes.

Table 1: In Vitro Effects of this compound

| Biological Effect | Cell Type | Concentration | Observed Effect | Citation(s) |

| Enhanced glutamate-induced cytotoxicity | HT22 hippocampal cells | 10, 30 µM | Increased cell death and reduced glutathione (B108866) (GSH) levels. | [6] |

| Inhibition of VEGF-induced cell migration | Human coronary artery endothelial cells | 10 µM | Significant inhibition of endothelial cell migration. | [6] |

| Inhibition of VEGF-induced tubule formation | Human coronary artery endothelial cells | 10 µM | Inhibition of the formation of capillary-like structures. | [6] |

| Induction of neuronal apoptosis | Primary cortical neuronal cultures | As low as 100 nM | Potent induction of apoptosis and exacerbation of neurodegeneration. | [4] |

| Inhibition of LPS-induced iNOS and COX-2 expression | RAW 264.7 macrophages | IC50 ~360 nM (iNOS) and ~210 nM (COX-2) | Potent suppression of pro-inflammatory enzyme expression. | [2] |

Table 2: In Vitro Effects of Related Cyclopentenone Isoprostanes

| Compound | Biological Effect | Cell Type | EC50 / IC50 | Observed Effect | Citation(s) |

| 15-J2-Isoprostane | PPARγ Activation | - | ~3 µM | Potent activation of the peroxisome proliferator-activated receptor-gamma. | [2] |

| 15-J2-Isoprostane | Induction of apoptosis | RAW 264.7 macrophages | - | Potent induction of apoptosis (PPARγ-independent). | [2] |

Experimental Protocols

Quantification of this compound in Biological Samples

The quantification of isoprostanes is challenging due to their low concentrations in biological matrices and the potential for ex vivo formation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods for accurate and sensitive measurement.

4.1.1. Sample Preparation for Plasma and Urine

-

Collection: Collect blood in tubes containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. For urine, a spot collection is usually sufficient. Freeze samples immediately at -80°C until analysis.[7]

-

Hydrolysis (for total isoprostane measurement): To measure both free and esterified isoprostanes, perform alkaline hydrolysis. For plasma, add a strong base (e.g., KOH) and incubate to release isoprostanes from phospholipids.[8]

-

Solid-Phase Extraction (SPE): Acidify the sample to pH 3. Use a C18 SPE cartridge to extract the isoprostanes from the aqueous matrix. Wash the cartridge with a non-polar solvent to remove neutral lipids, and then elute the isoprostanes with a more polar solvent.[7][9]

-

Further Purification (Optional but Recommended for GC-MS): For GC-MS analysis, further purification by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary to remove interfering substances.[7]

4.1.2. Analysis by GC-MS

-

Derivatization: Convert the isoprostanes to volatile esters (e.g., pentafluorobenzyl esters) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) ethers) for analysis by GC.

-

Gas Chromatography: Separate the derivatized isoprostanes on a capillary column.

-

Mass Spectrometry: Use negative ion chemical ionization (NICI) for high sensitivity. Monitor the characteristic ions for this compound and a deuterated internal standard for quantification.

4.1.3. Analysis by LC-MS/MS

-

Liquid Chromatography: Separate the extracted isoprostanes on a reverse-phase C18 column.

-

Tandem Mass Spectrometry: Use electrospray ionization (ESI) in the negative ion mode. Perform multiple reaction monitoring (MRM) for the specific parent-daughter ion transition of this compound and its internal standard for highly selective and sensitive quantification.

Workflow for the quantification of this compound.

Macrophage Stimulation and Anti-inflammatory Assay

This protocol is designed to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium until they reach 80-90% confluency.

-

Plating: Seed the macrophages into multi-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include control wells with no treatment, vehicle only, LPS only, and this compound only.

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).

-

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Nitric Oxide Production: Measure nitrite (B80452) concentration in the supernatant using the Griess reagent as an indicator of nitric oxide production.

-

Gene Expression: Extract total RNA from the cells and perform qRT-PCR to analyze the expression of pro-inflammatory genes (e.g., Nos2, Cox2).

-

Protein Expression: Prepare cell lysates and perform Western blotting to analyze the protein levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., phospho-p65).

-

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.[12][13]

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs) in endothelial growth medium.

-

Serum Starvation: Prior to the assay, serum-starve the cells for several hours to reduce basal migration.

-

Assay Setup:

-

Place Transwell inserts (with a porous membrane) into the wells of a multi-well plate.

-

Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

-

Add medium containing varying concentrations of this compound (or vehicle control) to the lower chamber.

-

-

Cell Seeding: Resuspend the serum-starved endothelial cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 4-18 hours) but not proliferation.

-

Analysis:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.

-

Conclusion

This compound is a multifaceted molecule that serves as both a reliable biomarker of oxidative stress and a potent modulator of cellular signaling. Its ability to inhibit the pro-inflammatory NF-κB pathway and activate the cytoprotective Nrf2 pathway underscores its potential role in the resolution of inflammation and the cellular response to oxidative damage. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the physiological and pathological roles of this compound, with the ultimate goal of leveraging this knowledge for the development of novel therapeutic strategies for diseases with an underlying inflammatory and oxidative stress component.

References

- 1. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Biochemistry of the Isoprostane Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Prostaglandin Receptor | 474391-66-7 | Invivochem [invivochem.com]

- 7. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15‐F2t‐Isoprostane Concentrations and Oxidant Status in Lactating Dairy Cattle with Acute Coliform Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid preparation of human urine and plasma samples for analysis of F2-isoprostanes by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 13. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]

15-A2t-Isoprostane and its Relation to Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological feature of numerous diseases. Isoprostanes, a family of prostaglandin-like compounds formed non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid, have emerged as reliable biomarkers of oxidative stress. Among these, the F2-isoprostanes, particularly 15-F2t-isoprostane, are the most extensively studied. This guide, however, focuses on a less-explored but potentially significant class of isoprostanes: the A2-isoprostanes, with a specific emphasis on 15-A2t-isoprostane.

This compound, also known as 8-iso-prostaglandin A2, is a cyclopentenone isoprostane formed in vivo. Its chemical structure, featuring an α,β-unsaturated ketone, renders it a reactive electrophile capable of forming covalent adducts with cellular nucleophiles, such as glutathione (B108866) and cysteine residues in proteins. This reactivity underlies its biological activities, which include the induction of apoptosis and the modulation of inflammatory pathways. While quantitative data and specific analytical protocols for this compound are not as abundant as for its F2-isoprostane counterparts, its established formation during oxidative stress and its potent bioactivity suggest its importance as a mediator and potential biomarker of oxidative damage. This document provides a comprehensive overview of the current understanding of this compound, including its formation, analytical methodologies, and biological significance in the context of oxidative stress.

Formation of this compound

The formation of this compound is a multi-step process initiated by the peroxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cellular membranes. Unlike prostaglandins, this process is independent of the cyclooxygenase (COX) enzymes.

The key steps are:

-

Free Radical Attack: Reactive oxygen species (ROS) abstract a hydrogen atom from arachidonic acid, forming an arachidonyl radical.

-

Oxygenation and Cyclization: Molecular oxygen adds to the arachidonyl radical, leading to the formation of a peroxyl radical. This is followed by endocyclization to form a bicyclic endoperoxide intermediate, analogous to the prostaglandin (B15479496) G2 (PGG2) intermediate in the COX pathway.

-

Isomerization: The endoperoxide intermediate can rearrange to form various isoprostane isomers. Specifically, the formation of D2- and E2-isoprostanes (such as 15-E2t-isoprostane) is a critical preceding step for A2-isoprostane generation.

-

Dehydration: this compound is subsequently formed through the dehydration of D2/E2-isoprostanes. This dehydration step results in the formation of the characteristic α,β-unsaturated cyclopentenone ring structure.[1][2]

This compound as a Biomarker of Oxidative Stress

While 15-F2t-isoprostane is the "gold standard" biomarker for in vivo oxidative stress, the measurement of this compound and its metabolites holds potential for providing a more nuanced understanding of the downstream consequences of lipid peroxidation.[3][4] Due to its high reactivity, this compound may have a short half-life in biological systems, making its direct measurement challenging. However, the quantification of its stable metabolites or its protein adducts could serve as a cumulative index of its formation and, by extension, of a specific type of oxidative damage.

Quantitative Data

Quantitative data specifically for this compound in human diseases is sparse in the literature. The majority of clinical studies have focused on the more stable and abundant F2-isoprostanes. The following tables summarize available data for F2-isoprostanes to provide context and comparative levels, and highlight the need for further research into A2-isoprostane quantification.

Table 1: Levels of 15-F2t-Isoprostane in Human Plasma

| Condition | Patient Group | Mean ± SD (pg/mL) | Control Group | Mean ± SD (pg/mL) | Fold Change | Reference |

| Nonmelanoma Skin Cancer History | Patients (n=60) | 81.9 ± 36.4 | Healthy Subjects (n=24) | 46.2 ± 21.8 | 1.77 | [4] |

| Alzheimer's Disease | AD Patients | Higher (statistically significant) | Healthy Controls | Lower | - | [1] |

| Coronary Artery Disease | CAD Patients | Higher | Healthy Subjects | Lower | 2-3x | [5] |

Table 2: Levels of 15-F2t-Isoprostane in Human Cerebrospinal Fluid (CSF)

| Condition | Patient Group | Finding | Control Group | Reference |

| Alzheimer's Disease | AD Patients | Significantly increased | Healthy Controls | [1] |

| Creutzfeldt-Jakob Disease | CJD Patients | ~2.5-fold higher | Non-inflammatory disorders | [1] |

| Multiple Sclerosis | MS Patients | 3 times higher | Other neurologic diseases | [6] |

Note: The lack of specific quantitative data for this compound underscores a significant gap in the current understanding of its role as a biomarker. Future studies employing sensitive mass spectrometry techniques are warranted to establish its physiological and pathological concentration ranges.

Biological Activities and Signaling Pathways

The electrophilic nature of the cyclopentenone ring in this compound is central to its biological effects. It readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins and glutathione (GSH).[7] This adduction can lead to altered protein function and depletion of cellular antioxidant defenses.

Induction of Apoptosis

Studies in primary cortical neuronal cultures have demonstrated that 15-A2-isoprostanes can potently induce neuronal apoptosis at concentrations as low as 100 nM.[7] This neurotoxicity is thought to contribute to the pathogenesis of neurodegenerative diseases where oxidative stress is a key feature.[8]

Modulation of Inflammatory Signaling

15-A2-isoprostanes have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibitory effect of 15-A2-isoprostanes on NF-κB signaling has been observed in macrophages, where it suppresses the lipopolysaccharide (LPS)-induced expression of inflammatory mediators.[9] The precise mechanism of inhibition is still under investigation but is thought to involve the covalent modification of key signaling proteins within the NF-κB cascade.

Experimental Protocols

The quantification of isoprostanes is challenging due to their low concentrations in biological matrices and the presence of numerous isomers. Mass spectrometry-based methods are considered the gold standard for their accuracy and specificity, while immunoassays offer a higher-throughput alternative.[8][10] It is important to note that specific, validated protocols for this compound are not widely available, and the following are generalized protocols that would require adaptation and validation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity.

1. Sample Preparation and Extraction:

- Hydrolysis: For total isoprostane measurement (free and esterified), samples (e.g., plasma, urine, tissue homogenate) are subjected to alkaline hydrolysis (e.g., with KOH) to release isoprostanes from phospholipids.

- Internal Standard Spiking: A deuterated internal standard of the analyte of interest (e.g., d4-15-F2t-isoprostane as a surrogate for method development) is added to the sample for accurate quantification.

- Solid Phase Extraction (SPE): The sample is acidified and passed through a C18 SPE cartridge to extract the lipids, including isoprostanes. The cartridge is washed, and the isoprostanes are eluted with an organic solvent.

- Thin Layer Chromatography (TLC): Further purification can be achieved using TLC to separate different classes of lipids.

2. Derivatization:

- Isoprostanes are converted to pentafluorobenzyl (PFB) esters to enhance their volatility and detection by electron capture negative ion mass spectrometry.

- The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Analysis:

- The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation of the different isoprostane isomers.

- The mass spectrometer is operated in the negative ion chemical ionization (NICI) mode.

- Quantification is achieved by selected ion monitoring (SIM) of the characteristic ions of the endogenous isoprostane and the deuterated internal standard.[11]

Sample [label="Biological Sample\n(Plasma, Urine, Tissue)"];

Hydrolysis [label="Alkaline Hydrolysis\n(optional, for total IsoPs)"];

Spiking [label="Add Deuterated\nInternal Standard"];

SPE [label="Solid Phase Extraction\n(C18)"];

Derivatization [label="Derivatization\n(PFB ester, TMS ether)"];

GCMS [label="GC-MS Analysis\n(NICI mode, SIM)"];

Quantification [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Hydrolysis;

Hydrolysis -> Spiking;

Spiking -> SPE;

SPE -> Derivatization;

Derivatization -> GCMS;

GCMS -> Quantification;

}

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. However, its specificity can be a concern, and results should ideally be validated by a mass spectrometric method.[10] Commercially available ELISA kits are primarily for 15-F2t-isoprostane, and a specific antibody for this compound would be required.

1. Principle:

- This is a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled (e.g., horseradish peroxidase - HRP) this compound for binding to a limited number of binding sites on an antibody coated onto a microplate.

2. Procedure:

- Sample Preparation: Depending on the sample matrix and the kit instructions, samples may require dilution or purification (e.g., by SPE).

- Assay:

- Standards and samples are added to the antibody-coated microplate wells.

- The enzyme-labeled isoprostane is added.

- The plate is incubated to allow for competitive binding.

- The plate is washed to remove unbound reagents.

- A substrate for the enzyme is added, resulting in a color change.

- The reaction is stopped, and the absorbance is read on a microplate reader.

- Quantification: The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the analyte. The color intensity is inversely proportional to the concentration of the unlabeled isoprostane in the sample.

Sample_Standard [label="Add Sample or Standard"];

Enzyme_Conjugate [label="Add Enzyme-labeled\nthis compound"];

Incubate_Bind [label="Incubate\n(Competitive Binding)"];

Wash [label="Wash"];

Substrate [label="Add Substrate"];

Read [label="Read Absorbance"];

Calculate [label="Calculate Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample_Standard -> Enzyme_Conjugate;

Enzyme_Conjugate -> Incubate_Bind;

Incubate_Bind -> Wash;

Wash -> Substrate;

Substrate -> Read;

Read -> Calculate;

}

Conclusion and Future Directions

This compound is a bioactive product of lipid peroxidation with the potential to be a significant player in the pathophysiology of diseases associated with oxidative stress. Its electrophilic nature and ability to modulate key signaling pathways, such as NF-κB, highlight its importance beyond being a mere biomarker. However, a clear gap exists in the literature regarding its quantitative levels in health and disease, as well as the availability of specific and validated analytical methods.

Future research should focus on:

-